Introduction: The Role of Isotopic Labeling in Antiretroviral Therapy Research
Introduction: The Role of Isotopic Labeling in Antiretroviral Therapy Research
An In-depth Technical Guide to (2R)-Darunavir-d9: Structure, Properties, and Application
Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] Its robust mechanism of action, which involves potent inhibition of the viral protease enzyme, and a high genetic barrier to resistance make it a critical therapeutic agent.[4][5][6] The HIV-1 protease is essential for cleaving viral polyproteins into functional proteins, a necessary step for producing mature, infectious virions.[4] Darunavir binds with high affinity to the active site of the protease, preventing this cleavage and effectively halting viral replication.[1][7]
To rigorously evaluate the efficacy and safety of drugs like Darunavir, researchers must precisely quantify their concentration in biological systems. This is where isotopically labeled compounds, such as (2R)-Darunavir-d9, become indispensable. (2R)-Darunavir-d9 is a stable isotope-labeled (SIL) analogue of Darunavir, where nine hydrogen atoms in the isobutyl group have been replaced with deuterium.[8][9][10] This subtle modification makes the molecule heavier without altering its chemical properties.[11][12] In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference allows (2R)-Darunavir-d9 to serve as an ideal internal standard (IS).[8] Its use is fundamental to accurate absorption, distribution, metabolism, and excretion (ADME) studies, enabling the precise pharmacokinetic profiling that underpins modern drug development.[13][14][15] This guide provides a comprehensive technical overview of the structure, properties, and critical applications of (2R)-Darunavir-d9 for researchers in drug development and virology.
Chemical Identity and Physicochemical Properties
The defining characteristic of (2R)-Darunavir-d9 is the incorporation of nine deuterium atoms. This isotopic enrichment is strategically placed on the isobutyl moiety, a site that is not typically involved in metabolic transformations, ensuring its stability and reliability as an internal standard.
Below is a visualization of the chemical structure of (2R)-Darunavir-d9.
Caption: Chemical Structure of (2R)-Darunavir-d9.
The key physicochemical properties of (2R)-Darunavir-d9 are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | [9][10] |
| Synonyms | TMC-114-d9, Darunavir-d9 (iso-butyl-d9) | [8][9][16] |
| CAS Number | 1133378-37-6 | [8][9] |
| Molecular Formula | C₂₇H₂₈D₉N₃O₇S | [8][16] |
| Molecular Weight | 556.7 g/mol | [9][10] |
| Purity | ≥98%; ≥99% deuterated forms (d1-d9) | [8][16] |
| Appearance | White, amorphous solid (based on parent compound) | [2] |
| Solubility | Soluble in DMF, DMSO, Methanol | [8] |
| Storage | -20°C | [8] |
Core Mechanism of Action of Darunavir
To appreciate the role of its deuterated analogue, one must first understand the parent compound's mechanism. Darunavir exerts its antiviral effect by potently and selectively inhibiting the HIV-1 protease enzyme. This enzyme is a homodimer with two critical aspartate residues (Asp25 and Asp25') at its active site, which are essential for its catalytic function.[1]
The therapeutic action unfolds through the following causal sequence:
-
High-Affinity Binding: Darunavir was specifically designed to form extensive hydrogen bonds with the backbone of the protease active site, including the catalytic aspartate residues.[1][4] This results in an exceptionally strong interaction, with a dissociation constant (Kd) of 4.5 x 10⁻¹² M, which is 100 to 1000 times stronger than many other protease inhibitors.[1]
-
Competitive Inhibition: By lodging itself firmly in the active site, Darunavir physically blocks the access of the viral Gag-Pol polyproteins, the natural substrates of the enzyme.[1][4]
-
Inhibition of Viral Maturation: The prevention of polyprotein cleavage means that essential structural proteins and enzymes are not released. This halts the viral life cycle, resulting in the production of immature, disorganized, and non-infectious viral particles.[4]
-
High Genetic Barrier: Darunavir's interaction with the stable, conserved backbone of the protease, rather than the more mutable side chains, makes it less susceptible to resistance-conferring mutations.[1] It also possesses a dual mechanism of action, inhibiting both the enzymatic activity and the dimerization of the protease, further contributing to its high barrier against the development of drug resistance.[5]
The logical flow of Darunavir's inhibitory action is depicted in the diagram below.
Caption: Mechanism of Darunavir's inhibition of HIV-1 maturation.
Application in Bioanalytical Methodology
The primary and most critical application of (2R)-Darunavir-d9 is as an internal standard for the quantification of Darunavir in complex biological matrices, such as human plasma.[8] The rationale for using a stable isotope-labeled internal standard is rooted in the principles of analytical chemistry, specifically to correct for variability during sample processing and analysis.
The Self-Validating System of Isotopic Dilution:
-
Chemical Equivalence: Darunavir-d9 is chemically identical to Darunavir and thus exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[11][12] Any loss of analyte during a protein precipitation or liquid-liquid extraction step will be mirrored by an equivalent proportional loss of the internal standard.
-
Mass Distinction: Despite this identical chemical behavior, it is easily distinguished by its higher mass (+9 Da). This allows the mass spectrometer to measure the peak area for both the analyte (Darunavir) and the internal standard (Darunavir-d9) simultaneously.
-
Ratio-Based Quantification: The final concentration is determined not by the absolute signal of the analyte, which can fluctuate, but by the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss or ion suppression occurs, leading to highly accurate and precise measurements.[14][15]
This approach has been successfully applied in numerous pharmacokinetic studies to determine Darunavir concentrations in patients.[17][18]
Experimental Protocol: Quantification of Darunavir in Human Plasma via UPLC-MS/MS
This protocol provides a validated, step-by-step methodology for the precise quantification of Darunavir.
1. Objective: To determine the concentration of Darunavir in human plasma samples using (2R)-Darunavir-d9 as an internal standard.
2. Materials and Reagents:
-
Darunavir reference standard
-
(2R)-Darunavir-d9 (Internal Standard)
-
Control human plasma (with K₂EDTA anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
3. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Stock and Working Solution Preparation:
-
Darunavir Stock (2 mg/mL): Accurately weigh and dissolve Darunavir in methanol.
-
Darunavir-d9 Stock (0.4 mg/mL): Accurately weigh and dissolve Darunavir-d9 in methanol.[18]
-
Calibration & QC Working Solutions: Prepare serial dilutions of the Darunavir stock solution in a methanol:water (60:40, v/v) diluent to create a range of working solutions for calibration standards (e.g., 30-10,000 ng/mL) and quality control (QC) samples.[17]
-
Internal Standard Working Solution (e.g., 30 µg/mL): Dilute the Darunavir-d9 stock solution with the diluent.[18]
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution to all tubes except the blank (add 25 µL of diluent to the blank).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
6. UPLC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| UPLC Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[19] | Provides efficient separation and sharp peak shapes for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] | Organic solvent for eluting the analytes from the reverse-phase column. |
| Flow Rate | 0.6 mL/min[18] | Optimized for the column dimensions and particle size to ensure good separation. |
| Gradient | Linear gradient optimized for analyte separation | Ensures separation from endogenous plasma components and provides a short run time. |
| Ionization Mode | ESI Positive | Darunavir and its analogue contain basic nitrogen atoms that readily accept a proton. |
| MRM Transitions | Darunavir: 548.3 → 392.3[18][20]Darunavir-d9: 557.4 → 401.2[18] | These specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. |
7. Data Analysis and Validation:
-
Integrate the peak areas for both Darunavir and Darunavir-d9 MRM transitions.
-
Calculate the peak area ratio (Darunavir Area / Darunavir-d9 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Darunavir in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.
The following diagram illustrates the complete bioanalytical workflow.
Caption: Bioanalytical workflow for Darunavir quantification.
Conclusion
(2R)-Darunavir-d9 represents more than just a deuterated molecule; it is a critical enabling tool in the field of antiretroviral drug development. Its role as a stable isotope-labeled internal standard provides the analytical robustness required for the precise and accurate quantification of Darunavir in pharmacokinetic and clinical studies. The principles of isotopic dilution, embodied by the use of Darunavir-d9, ensure that the data generated is reliable and can be trusted to inform dosing regimens, assess drug-drug interactions, and ultimately, safeguard patient health. This guide has delineated its chemical properties, the mechanism of its parent compound, and its practical application in a validated bioanalytical workflow, providing researchers and scientists with the foundational knowledge to effectively utilize this essential analytical standard.
References
-
Darunavir - Wikipedia. [Link]
-
What is the mechanism of Darunavir? - Patsnap Synapse. [Link]
-
Darunavir | C27H37N3O7S | CID 213039 - PubChem - NIH. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications - ACS.org. [Link]
-
Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Isotopic Labeling of Metabolites in Drug Discovery Applications | Bentham Science. [Link]
-
Isotopic labeling of metabolites in drug discovery applications - PubMed. [Link]
-
Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC. [Link]
-
A critical review of properties of darunavir and analytical methods for its determination. [Link]
-
Characteristics, Complexation and Analytical Methods of Darunavir. [Link]
-
(2R)-Darunavir-d9 - BioOrganics. [Link]
-
Darunavir: A Review on its Analytical Methods - IJPPR. [Link]
-
Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV - PMC. [Link]
-
Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. [Link]
-
Darunavir-d9 | C27H37N3O7S | CID 25265814 - PubChem. [Link]
-
Darunavir-D9 | CAS 1133378-37-6 - Veeprho. [Link]
-
Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. [Link]
-
CAS No : 1133378-37-6| Chemical Name : Darunavir-d9 - Pharmaffiliates. [Link]
-
Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers - PMC. [Link]
- US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google P
-
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC. [Link]
-
Darunavir Ritonavir | C64H85N9O12S3 | CID 42636391 - PubChem. [Link]
-
Darunavir: a critical review of its properties, use and drug interactions - PubMed. [Link]
Sources
- 1. Darunavir - Wikipedia [en.wikipedia.org]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A critical review of properties of darunavir and analytical methods for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 5. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir: a critical review of its properties, use and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Darunavir-d9 | C27H37N3O7S | CID 25265814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. metsol.com [metsol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioOrganics [bioorganics.biz]
- 17. Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. op.niscair.res.in [op.niscair.res.in]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. repositorio.unesp.br [repositorio.unesp.br]
